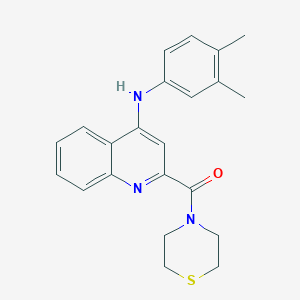
(4-((3,4-Dimethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((3,4-Dimethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
Antimalarial Activity
Quinoline derivatives have a long history of being used as antimalarial agents. The quinoline nucleus is a common motif in many antimalarial drugs, such as chloroquine and mefloquine. The presence of the quinoline ring system is crucial for the activity against the malaria parasite. The compound could potentially be explored for its efficacy against various strains of Plasmodium, the causative agent of malaria .
Anticancer Properties
Quinoline derivatives are also investigated for their anticancer properties. They can interact with various cellular targets and disrupt cancer cell proliferation. Research into the specific compound “(4-((3,4-Dimethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone” may reveal its potential to act as a kinase inhibitor or to interfere with DNA replication, which are common strategies in cancer therapy .
Antibacterial and Antifungal Uses
The antibacterial and antifungal activities of quinoline derivatives make them valuable in the development of new antibiotics. With antibiotic resistance on the rise, novel compounds like this one could be pivotal in creating effective treatments against resistant bacterial and fungal strains .
Anthelmintic Applications
Quinoline compounds have been used to treat parasitic worm infections. Their anthelmintic activity is attributed to their ability to interfere with the energy metabolism of the parasites. This compound could be studied for its potential use in treating helminthiasis, which is a significant health concern in many parts of the world .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of quinoline derivatives are beneficial in the treatment of pain and inflammatory conditions. By modulating inflammatory pathways, this compound could be used to alleviate symptoms of chronic inflammatory diseases .
Central Nervous System (CNS) Activities
Quinoline derivatives can have various effects on the CNS, including anticonvulsant and neuroprotective properties. Investigating the CNS activities of “(4-((3,4-Dimethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone” could lead to the development of new treatments for neurological disorders .
特性
IUPAC Name |
[4-(3,4-dimethylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-15-7-8-17(13-16(15)2)23-20-14-21(22(26)25-9-11-27-12-10-25)24-19-6-4-3-5-18(19)20/h3-8,13-14H,9-12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIPWPZNQLWHBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3,4-Dimethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

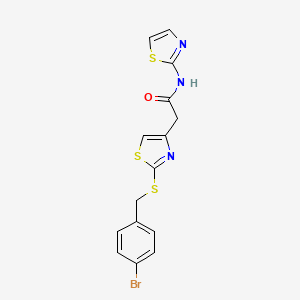
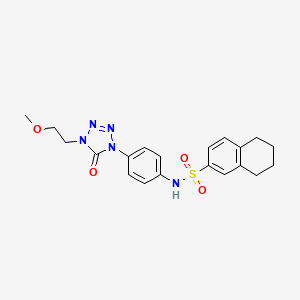
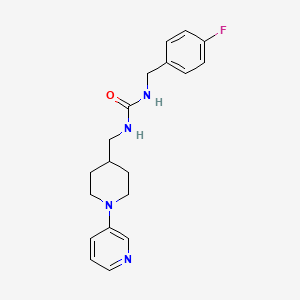
![Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2973846.png)
![3-[4-(2-Cyanoethoxy)but-2-ynyl-dimethylazaniumyl]propane-1-sulfonate](/img/structure/B2973847.png)
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
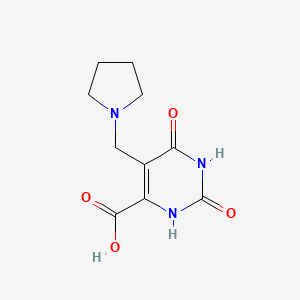

![Dibenzo[b,e][1,4]dioxin-2,3,7,8-tetramine, hydrochloride (1:4)](/img/structure/B2973853.png)

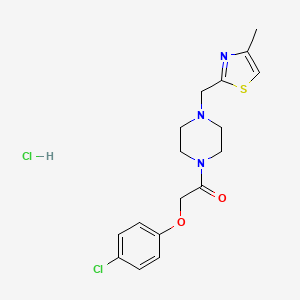
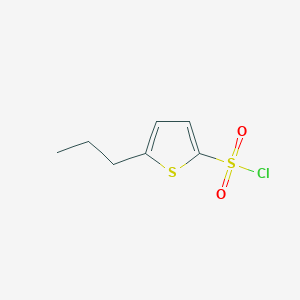
![tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2973858.png)
amine](/img/structure/B2973860.png)